molecular formula C36H58O8 B083423 oleanolic acid beta-D-glucopyranosyl ester CAS No. 14162-53-9

oleanolic acid beta-D-glucopyranosyl ester

Cat. No. B083423
CAS RN: 14162-53-9
M. Wt: 618.8 g/mol
InChI Key: KMKFOIBUKYMVRJ-YHFBEQRYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of oleanolic acid beta-D-glucopyranosyl ester and related compounds often involves stepwise glycosylation strategies. For example, Sun, Han, and Yu (2003) demonstrated the synthesis of a cytotoxic saponin, structurally related to oleanolic acid beta-D-glucopyranosyl ester, by employing glycosyl trifluoroacetimidates and thioglycosides as donors in a stepwise glycosylation process (Sun, Han, & Yu, 2003).

Molecular Structure Analysis

The molecular structure of oleanolic acid derivatives, including beta-D-glucopyranosyl esters, features a pentacyclic triterpene backbone. This structure is key to the compound's bioactivity, allowing for the attachment of sugar moieties that enhance solubility and interaction with biological targets. The detailed structure elucidation is often achieved through spectroscopic methods and chemical analysis, as seen in studies isolating oleanolic acid glycosides with inhibitory activity on osteoclast formation (Li et al., 2005).

Chemical Reactions and Properties

Oleanolic acid and its glucopyranosyl esters undergo various chemical reactions, including glycosylation, esterification, and oxidation. These reactions can significantly impact their biological activities by altering their solubility, stability, and interaction with cellular targets. Peng, Han, and Yu (2004) described a concise synthesis of a glucuronide-containing saponin, illustrating the complexity of chemical reactions involved in the synthesis of oleanolic acid derivatives (Peng, Han, & Yu, 2004).

Scientific Research Applications

1. Application in Applied Microbiology and Biotechnology

  • Summary of the Application : Oleanane-type ginsenosides, a class of compounds with remarkable pharmacological activities, have been studied. The lack of effective preparation methods for specific rare ginsenosides has hindered the exploration of their pharmacological properties .
  • Methods of Application or Experimental Procedures : A novel glycoside hydrolase Pl GH3 was cloned from Paenibacillus lactis 154 and heterologously expressed in Escherichia coli. The enzymatic characterization results of Pl GH3 showed that the optimal reaction pH and temperature was 8 and 50 °C by using p-nitrophenyl-β-d-glucopyranoside as a substrate, respectively .
  • Results or Outcomes : Pl GH3 exhibits a highly specific activity on hydrolyzing the 28-O-β-d-glucopyranosyl ester bond of oleanane-type saponins. Four kinds of rare oleanane-type ginsenosides (calenduloside E, pseudoginsenoside RP1, zingibroside R1, and tarasaponin VI) were successfully prepared by biotransforming total saponins extracted from Panax japonicus .

2. Application in Cardiovascular Disease Modulation

  • Summary of the Application : A series of novel oleanolic acid 3-O-β-d-glucuronopyranoside derivatives have been designed and synthesized. Some of the synthesized compounds exhibit moderate to good activity against H2O2-induced injury in rat myocardial cells (H9c2) .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : Particularly, derivative 28-N-isobutyl ursolic amide 3-O-β-d-galactopyranoside (8a) exhibited a greater protective effect than the positive control oleanolic acid 3-O-β-d-glucuronopyranoside, indicating that it possesses a great potential for further development as a cardiovascular disease modulator by structural modification .

3. Application in Cosmetics

  • Summary of the Application : D-Glycopyranosyl glycerols, which include oleanolic acid beta-D-glucopyranosyl ester, are common natural products and exhibit strong biological properties, notably as moisturizing agents in cosmetics .
  • Methods of Application or Experimental Procedures : The chemo-enzymatic synthesis of three enantiopure 3-O-(β-d-glycopyranosyl)-sn-glycerols was efficiently performed using an original glycosidase from Dictyoglomus thermophilum .
  • Results or Outcomes : Among them, the 3-O-(β-d-glucopyranosyl)-sn-glycerol exhibited a specific anti-fungus activity .

4. Application in Antitumor Medicines

  • Summary of the Application : After removal of the lipidic part, glycopyranosyl glycerols, including oleanolic acid beta-D-glucopyranosyl ester, have demonstrated efficient applications in antitumor medicines .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The results or outcomes are not detailed in the source .

5. Application in Foodstuffs

  • Summary of the Application : D-Glycopyranosyl glycerols, including oleanolic acid beta-D-glucopyranosyl ester, have demonstrated efficient applications in foodstuffs .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The results or outcomes are not detailed in the source .

6. Application in Healthcare Products

  • Summary of the Application : D-Glycopyranosyl glycerols, including oleanolic acid beta-D-glucopyranosyl ester, have demonstrated efficient applications in healthcare products .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The results or outcomes are not detailed in the source .

Safety And Hazards

According to the Safety Data Sheets, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H58O8/c1-31(2)14-16-36(30(42)44-29-28(41)27(40)26(39)22(19-37)43-29)17-15-34(6)20(21(36)18-31)8-9-24-33(5)12-11-25(38)32(3,4)23(33)10-13-35(24,34)7/h8,21-29,37-41H,9-19H2,1-7H3/t21-,22+,23-,24+,25-,26+,27-,28+,29-,33-,34+,35+,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKFOIBUKYMVRJ-YHFBEQRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H58O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

oleanolic acid beta-D-glucopyranosyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
oleanolic acid beta-D-glucopyranosyl ester
Reactant of Route 2
oleanolic acid beta-D-glucopyranosyl ester
Reactant of Route 3
oleanolic acid beta-D-glucopyranosyl ester
Reactant of Route 4
oleanolic acid beta-D-glucopyranosyl ester
Reactant of Route 5
oleanolic acid beta-D-glucopyranosyl ester
Reactant of Route 6
oleanolic acid beta-D-glucopyranosyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.